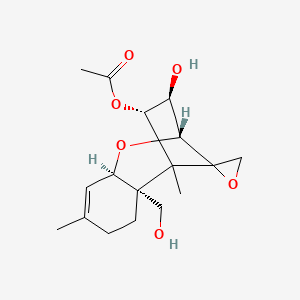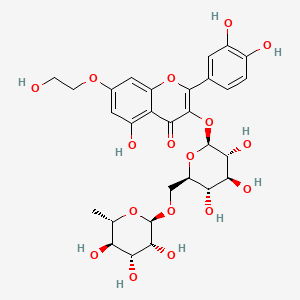
m-PEG6-CH2COOH
Übersicht
Beschreibung
M-PEG6-CH2COOH is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary and secondary amine groups in the presence of activators (e.g., EDC, DCC, HATU) to form a stable amide bond . The mPEG modification increases the aqueous solubility of the resulting compound .
Molecular Structure Analysis
The chemical formula of this compound is C13H26O8 . Its molecular weight is 310.3 . The exact mass is 310.16 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.3 . Its chemical formula is C13H26O8 . The exact mass is 310.16 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
PEG-Linker in der Biokonjugation
“m-PEG6-CH2COOH” ist ein PEG-Linker mit einer terminalen Carbonsäure . Die terminale Carbonsäure kann in Gegenwart von Aktivatoren (z. B. EDC oder HATU) mit primären Aminogruppen reagieren, um eine stabile Amidbindung zu bilden . Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien .
Komponente in PROTACs
“this compound” kann bei der Synthese von PROTACs verwendet werden . PROTACs enthalten zwei verschiedene Liganden, die durch einen Linker verbunden sind; einer ist ein Ligand für eine E3-Ubiquitinligase und der andere für das Zielprotein . PROTACs nutzen das intrazelluläre Ubiquitin-Proteasom-System, um Zielproteine selektiv abzubauen .
Verbesserung der Photodegradationseigenschaften
“this compound” wurde zur Herstellung von MgO/PEG-Nanokompositen verwendet, um die Photodegradationseigenschaften zu verbessern . Diese Anwendung ist besonders nützlich für die Entfernung organischer Schadstoffe aus wässrigen Lösungen unter Sonnenlichtbestrahlung .
Anwendung in biologischen Anwendungen
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” ist ein heterobifunktioneller, PEG-verbrückter Quervernetzer, der an einem Ende eine Carboxylgruppe und am anderen Ende einen Alkin aufweist . Er zeigt sowohl hydrophobe als auch hydrophile Anteile für den Einsatz in biologischen Anwendungen .
Baustein für die Synthese
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” kann als Baustein für die Synthese von kleinen Molekülen, Konjugaten von kleinen Molekülen und/oder Biomolekülen oder anderen Werkzeugverbindungen für die chemische Biologie und medizinische Chemie verwendet werden, die eine Ligation erfordern .
Anwendung in Antikörper-Wirkstoff-Konjugaten
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” kann synthetisch in Antikörper-Wirkstoff-Konjugate eingebaut werden, um den gezielten Proteinabbau zu ermöglichen .
Anwendung in Proteolyse-Targeting-Chimären
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” kann zur Herstellung von Proteolyse-Targeting-Chimären (PROTAC®-Moleküle) für den gezielten Proteinabbau verwendet werden .
Anwendung in der Nanopartikel-Synthese
“mPEG5-CH2COOH” ist ein PEG-Derivat, das eine terminale Carbonsäure enthält . Es kann bei der Synthese von Nanopartikeln verwendet werden, wobei der hydrophile PEG-Spacer die Löslichkeit in wässrigen Medien erhöht .
Wirkmechanismus
Target of Action
m-PEG6-CH2COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, this compound allows for the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, it is generally expected to have good solubility and stability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . .
Safety and Hazards
M-PEG6-CH2COOH is not classified as a hazard . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If ingested, rinse mouth with water . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The primary role of 3,6,9,12,15,18-Hexaoxanonadecanoic acid in biochemical reactions is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of 3,6,9,12,15,18-Hexaoxanonadecanoic acid are primarily related to its role in the formation of PROTACs . By enabling the selective degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,6,9,12,15,18-Hexaoxanonadecanoic acid involves its role as a linker in PROTACs . It enables the formation of PROTACs that can bind to both a target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNCBSSWKTIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595753 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-03-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














